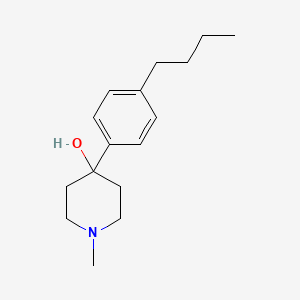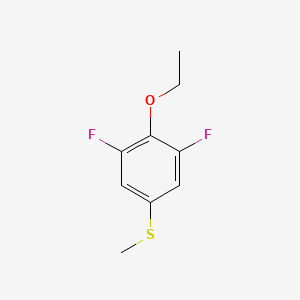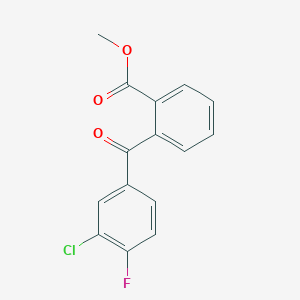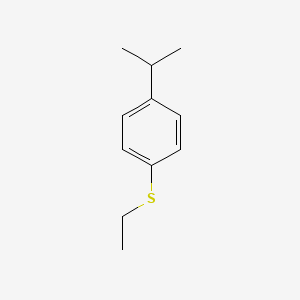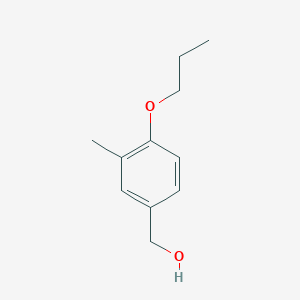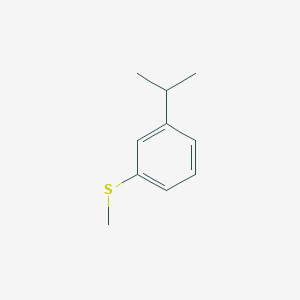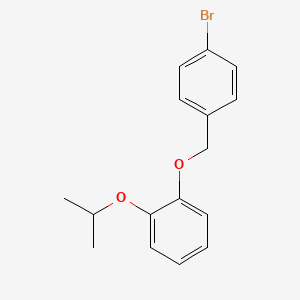
4-Bromobenzyl-(2-iso-propoxyphenyl)ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzyl-(2-iso-propoxyphenyl)ether is an organic compound with the molecular formula C16H17BrO2 and a molecular weight of 321.21 g/mol . This compound is characterized by the presence of a bromobenzyl group and an iso-propoxyphenyl group connected via an ether linkage. It is primarily used in scientific research and chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl-(2-iso-propoxyphenyl)ether typically involves the reaction of 4-bromobenzyl chloride with 2-iso-propoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Bromobenzyl chloride+2-iso-propoxyphenolK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromobenzyl-(2-iso-propoxyphenyl)ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The ether linkage can be oxidized under specific conditions.
Reduction Reactions: The aromatic rings can undergo reduction reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Products with oxidized ether linkages or aromatic rings.
Reduction: Hydrogenated aromatic rings or reduced ether linkages.
Applications De Recherche Scientifique
4-Bromobenzyl-(2-iso-propoxyphenyl)ether is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromobenzyl-(2-iso-propoxyphenyl)ether depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromobenzyl-(2-methoxyphenyl)ether
- 4-Bromobenzyl-(2-ethoxyphenyl)ether
- 4-Bromobenzyl-(2-propoxyphenyl)ether
Uniqueness
4-Bromobenzyl-(2-iso-propoxyphenyl)ether is unique due to the presence of the iso-propoxy group, which can influence its reactivity and interactions compared to other similar compounds with different alkoxy groups. This uniqueness can be leveraged in specific synthetic applications and research studies.
Propriétés
IUPAC Name |
1-bromo-4-[(2-propan-2-yloxyphenoxy)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO2/c1-12(2)19-16-6-4-3-5-15(16)18-11-13-7-9-14(17)10-8-13/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSGSJNNUFBGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
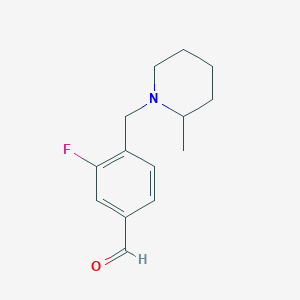
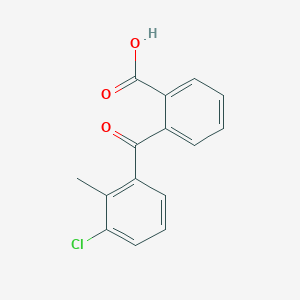
![O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate](/img/structure/B7993972.png)
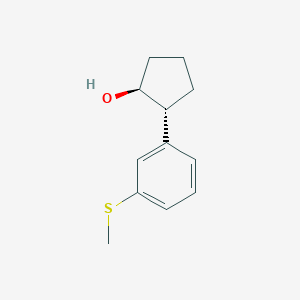
![O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993978.png)
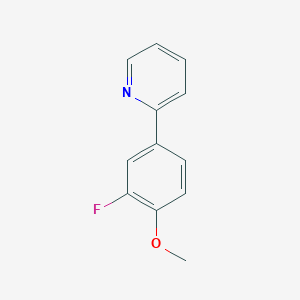
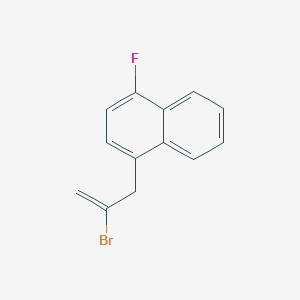
![4-[(Cyclohexanemethoxy)methyl]benzaldehyde](/img/structure/B7993992.png)
